

1-Boc-3-Methanesulfonyloxyazetidine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Boc-3-Methanesulfonyloxyazetidine
Cat. No.:	B128427

[Get Quote](#)

An In-depth Technical Guide to **1-Boc-3-Methanesulfonyloxyazetidine**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **1-Boc-3-Methanesulfonyloxyazetidine**. We will delve into its fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile building block in modern medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Key Intermediate in Modern Synthesis

1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) is a synthetically valuable azetidine derivative.^[1] Its structure is characterized by a four-membered azetidine ring, a crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during synthetic sequences.^[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the 3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly susceptible to nucleophilic attack.^[1] This predictable reactivity allows for the facile introduction

of a wide array of functional groups, making it an indispensable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

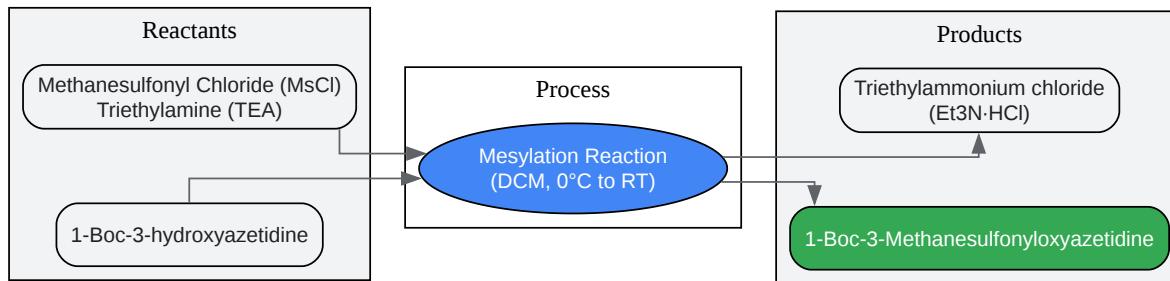
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key characteristics of **1-Boc-3-Methanesulfonyloxyazetidine** are summarized below.

Property	Value	Source(s)
Molecular Weight	251.30 g/mol	[3][4][5]
Molecular Formula	C ₉ H ₁₇ NO ₅ S	[3][4][5]
CAS Number	141699-58-3	[1][3][5][6]
Appearance	Solid	
Melting Point	69 °C	
Boiling Point	378.5 ± 31.0 °C at 760 mmHg	
IUPAC Name	tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate	
Storage	2-8°C, Keep in dark place, sealed in dry	[3][6]

Spectroscopic Data Interpretation:

- ¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate group.
- ¹³C NMR: Characteristic peaks include the quaternary carbon and methyls of the Boc group, the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the

azetidine ring will be significantly downfield due to the electron-withdrawing effect of the mesyloxy group.


- IR Spectroscopy: Key stretches would include a strong absorption around 1700 cm^{-1} for the carbamate C=O, and strong, characteristic absorptions for the S=O stretches of the sulfonate group, typically found around 1350 cm^{-1} (asymmetric) and 1175 cm^{-1} (symmetric).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated Intermediate

The most common and efficient synthesis of **1-Boc-3-Methanesulfonyloxyazetidine** involves the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The reaction is typically run at a low temperature (e.g., $0\text{ }^\circ\text{C}$) to control the exothermic reaction and minimize the formation of impurities.

Diagram of Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Boc-3-Methanesulfonyloxyazetidine**.

Detailed Experimental Protocol: Synthesis

- Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-hydroxyazetidine (1.0 eq).
- Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
- Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- Extraction: Extract the aqueous layer twice with DCM.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery

The synthetic power of **1-Boc-3-Methanesulfonyloxyazetidine** stems from its role as an electrophile in $\text{S}_{\text{n}}2$ reactions. The mesylate is a superb leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in intermolecular reactions. Second, it is stable to the basic or neutral conditions of the $\text{S}_{\text{n}}2$ reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final deprotection step.[7]

Diagram of Nucleophilic Substitution Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure in drug design. It provides a three-dimensional vector that can be used to explore chemical space and optimize ligand-receptor interactions. This building block is frequently used in the synthesis of:

- Kinase Inhibitors:** The azetidine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for binding within the ATP pocket of kinases.[1]
- GPCR Ligands:** The nitrogen atom of the azetidine can act as a key basic center for interaction with G-protein coupled receptors.

- Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as HCV protease.[8]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **1-Boc-3-Methanesulfonyloxyazetidine** is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

- Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]
- Irritation: Causes skin irritation and serious eye damage.[10][11]
- Respiratory: May cause respiratory irritation.[10][11][12]

Protocol for Safe Handling

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[10]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or other chemically resistant gloves.[10]
 - Eye Protection: Use chemical safety goggles or a face shield.[10][13]
 - Body Protection: Wear a flame-resistant lab coat.
 - Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[10]
- Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is

often under refrigeration (2-8 °C).[3]

Conclusion

1-Boc-3-Methanesulfonyloxyazetidine is more than just a chemical; it is a versatile tool that empowers chemists to construct novel molecular entities with significant therapeutic potential. Its predictable reactivity, enabled by the combination of a stable protecting group and an excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Boc-3-Methanesulfonyloxyazetidine | 141699-58-3 | Benchchem [benchchem.com]
- 2. 1-Boc-3-Methanesulfonyloxyazetidine [synhet.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-Boc-3-Methanesulfonyloxyazetidine , 98% , 141699-58-3 - CookeChem [cookechem.com]
- 5. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S | CID 10753243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 141699-58-3|1-Boc-3-Methanesulfonyloxyazetidine|BLD Pharm [bldpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 9. crude.abx.de [crude.abx.de]
- 10. synquestlabs.com [synquestlabs.com]
- 11. N-Boc-3-羟基氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Boc-3-Methanesulfonyloxyazetidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-molecular-weight\]](https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com